1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol
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Overview
Description
((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide: is a chemical compound with a unique structure that includes a cyclohexyl group, a methyl group, and a diphenylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide typically involves the reaction of cyclohexylmethyl alcohol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Chemistry: ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, influencing biological pathways and processes .
Medicine: The compound is being investigated for its potential therapeutic applications. It may have properties that make it useful in drug development, particularly in targeting specific molecular pathways .
Industry: In industrial applications, ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is used in the synthesis of advanced materials and as an additive in various chemical processes. Its stability and reactivity make it valuable in manufacturing and material science .
Mechanism of Action
The mechanism of action of ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. It may also interact with biological molecules, influencing enzymatic activity and cellular pathways .
Comparison with Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the cyclohexyl and methyl groups.
Cyclohexylmethylphosphine oxide: Similar but does not have the diphenyl groups.
Diphenylphosphine oxide: Lacks the cyclohexyl and methyl groups.
Uniqueness: ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is unique due to its combination of cyclohexyl, methyl, and diphenylphosphine oxide groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
87512-43-4 |
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Molecular Formula |
C19H23O2P |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23O2P/c20-19(14-8-3-9-15-19)16-22(21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
InChI Key |
FZDDUMZXEZKRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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